molecular formula C14H21NO4S B14442495 (1-Nitrooctane-1-sulfonyl)benzene CAS No. 74737-92-1

(1-Nitrooctane-1-sulfonyl)benzene

Cat. No.: B14442495
CAS No.: 74737-92-1
M. Wt: 299.39 g/mol
InChI Key: MTEJQYDZTDFLOL-UHFFFAOYSA-N
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Description

(1-Nitrooctane-1-sulfonyl)benzene is an organic compound that features both nitro and sulfonyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitrooctane-1-sulfonyl)benzene typically involves the nitration and sulfonation of benzene derivatives. The nitration process introduces a nitro group (NO2) to the benzene ring, while the sulfonation process adds a sulfonyl group (SO3H). These reactions are examples of electrophilic aromatic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by the addition of sulfur trioxide for sulfonation. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: (1-Nitrooctane-1-sulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Nitrooctane-1-sulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Nitrooctane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro group is an electron-withdrawing group, which can deactivate the benzene ring towards electrophilic substitution, while the sulfonyl group can act as a directing group in substitution reactions .

Comparison with Similar Compounds

Uniqueness: (1-Nitrooctane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

74737-92-1

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

1-nitrooctylsulfonylbenzene

InChI

InChI=1S/C14H21NO4S/c1-2-3-4-5-9-12-14(15(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3

InChI Key

MTEJQYDZTDFLOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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